![molecular formula C20H25N5O6S B1679213 培利特雷索 CAS No. 446022-33-9](/img/structure/B1679213.png)
培利特雷索
描述
Pelitrexol, also known as AG2037, is a small molecule that has been used in trials studying the treatment of unspecified adult solid tumors . It belongs to the class of organic compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
An efficient chemoenzymatic process has been described for the synthesis of Pelitrexol . The remoteness of this molecule’s stereocenter in the tetrahydropterin moiety from the terminal carbonyl group provided a significant challenge in synthesis .
Molecular Structure Analysis
The molecular formula of Pelitrexol is C20H25N5O6S . Its average weight is 463.51 and its monoisotopic mass is 463.152554719 .
Chemical Reactions Analysis
Pelitrexol is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a purine biosynthetic enzyme . It also inhibits mTORC1 by reducing GTP-bound Rheb level, a mTORC1 obligate activator .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pelitrexol include a density of 1.6±0.1 g/cm3, a molar refractivity of 113.9±0.5 cm3, and a polar surface area of 211 Å2 . It also has a molar volume of 281.7±7.0 cm3 .
科学研究应用
Pelitrexol: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: Pelitrexol has been used in clinical trials for the treatment of unspecified adult solid tumors . As a novel GARFT inhibitor , it targets the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is involved in the de novo purine synthesis pathway, a critical pathway for DNA synthesis and repair in rapidly dividing cells such as cancer cells .
Synthesis Challenges: The chemical synthesis of Pelitrexol presents significant challenges due to the remoteness of its stereocenter in the tetrahydropterin moiety from the terminal carbonyl group. An efficient chemoenzymatic process has been developed to overcome these challenges, highlighting the compound’s complex structure and the innovative approaches required for its production .
Digestive System Disorders: Pelitrexol’s role as a GART inhibitor also extends to potential applications in treating digestive system disorders. While specific studies are not detailed in the search results, its mechanism of action suggests it could be explored for conditions where rapid cell division is a factor .
Respiratory Diseases: Similarly, respiratory diseases that involve rapid cellular turnover or abnormal cell proliferation may be potential targets for Pelitrexol-based therapies. Its inhibitory effects on purine synthesis could provide a novel approach to managing such conditions .
Mechanism of Action: Understanding Pelitrexol’s mechanism of action is crucial for its application in various therapeutic areas. By inhibiting GARFT, Pelitrexol disrupts purine synthesis, which can lead to the inhibition of cell growth and proliferation, particularly in cells with high turnover rates like cancer cells .
作用机制
Target of Action
Pelitrexol, also known as AG2037, is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . GARFT is a purine biosynthetic enzyme, playing a crucial role in the synthesis of purine nucleotides, which are essential components of DNA and RNA.
Mode of Action
It is known to inhibit mtorc1 by reducing the level of gtp-bound rheb , a mTORC1 obligate activator. This inhibition disrupts the normal functioning of the mTORC1 pathway, which plays a key role in cell growth, proliferation, and survival.
Biochemical Pathways
Pelitrexol affects the purine biosynthesis pathway by inhibiting the activity of GARFT . It also impacts the mTORC1 pathway, a central regulator of cell metabolism, growth, proliferation, and survival . The disruption of these pathways can lead to the inhibition of tumor growth and proliferation.
Result of Action
Pelitrexol has shown robust tumor growth suppression in preclinical models . By inhibiting key biochemical pathways, it disrupts the normal functioning of cancer cells, leading to their growth arrest and potentially inducing apoptosis.
属性
IUPAC Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPTIPQEVJERB-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196245 | |
Record name | Pelitrexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pelitrexol | |
CAS RN |
446022-33-9 | |
Record name | Pelitrexol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelitrexol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pelitrexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELITREXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。